
4-Bromo-5-chlorothiophen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chlorothiophen-2-ol is a halogenated thiophene derivative with the molecular formula C4H2BrClOS
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chlorothiophen-2-ol typically involves halogenation reactions starting from thiophene derivatives. One common method is the bromination and chlorination of thiophene-2-ol. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst or under specific temperature and solvent conditions to achieve selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-chlorothiophen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiophene ring structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes with different functional groups.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiophenes and modified thiophene rings.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chlorothiophen-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 4-Bromo-5-chlorothiophen-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The halogen atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-chlorothiophene: Another halogenated thiophene with similar chemical properties but different substitution patterns.
4-Bromo-2-chlorophenol: A halogenated phenol with distinct chemical and biological properties.
Uniqueness
4-Bromo-5-chlorothiophen-2-ol is unique due to its specific halogenation pattern, which imparts distinct reactivity and potential applications compared to other halogenated thiophenes and phenols. Its combination of bromine and chlorine atoms on the thiophene ring makes it a versatile intermediate for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C4H2BrClOS |
|---|---|
Molekulargewicht |
213.48 g/mol |
IUPAC-Name |
4-bromo-5-chlorothiophen-2-ol |
InChI |
InChI=1S/C4H2BrClOS/c5-2-1-3(7)8-4(2)6/h1,7H |
InChI-Schlüssel |
BNWCZPGJFJHYQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)
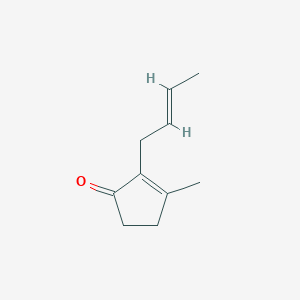

![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
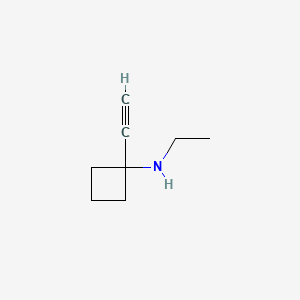
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
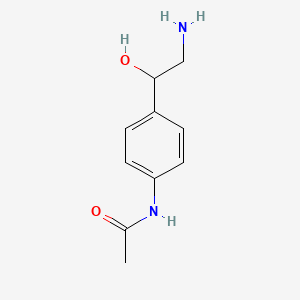
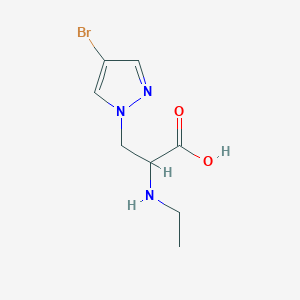
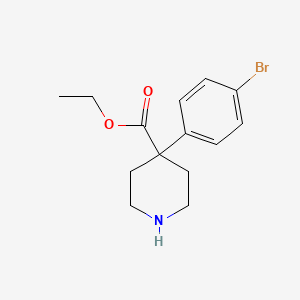
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)


![3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15312897.png)
